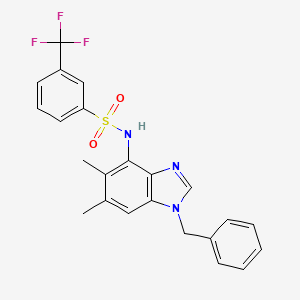
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative with a benzimidazole moiety and a trifluoromethyl group. Benzenesulfonamide derivatives are known for their wide range of biological activities, including inhibition of carbonic anhydrases (CAs) and potential antidiabetic, antitumor, and anti-inflammatory effects . The presence of a benzimidazole ring often contributes to the binding affinity of these compounds to various enzymes, enhancing their pharmacological profile .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic rings. For instance, compounds with benzimidazole moieties can be synthesized by reacting benzenesulfonyl cyanamide potassium salts with o-phenylenediamines . The synthesis process is crucial as it can affect the purity, yield, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is further substituted with various functional groups that can include benzimidazole and trifluoromethyl groups . The molecular structure influences the binding affinity and selectivity of these compounds towards different isozymes of carbonic anhydrases and other target enzymes.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation, esterification, and hydrazinolysis, as part of their synthesis process . The reactivity of these compounds is influenced by the substituents on the aromatic rings, which can also affect their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine atoms, as in the trifluoromethyl group, can significantly affect these properties by increasing the lipophilicity and potential membrane permeability of the compound . Additionally, the hydrogen bonding capabilities of the sulfonamide group can influence the compound's solubility and its interactions with biological targets .
科学的研究の応用
Synthesis and Characterization
- Compounds similar to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and characterized, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesized compounds have been evaluated for various biological activities, including their effects on liver, kidney, colon, and brain tissue damage compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
- Derivatives of benzenesulfonamide have been utilized in photodynamic therapy, particularly in treating cancer. Studies have shown that such derivatives, when used as photosensitizers, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Applications in Pain Management
- Synthesized derivatives of benzenesulfonamide have been studied for their effects on pathological pain models in mice. Certain compounds demonstrated anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, suggesting their potential application in pain management (Lobo et al., 2015).
Potential as Kynurenine 3-Hydroxylase Inhibitors
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme with implications in neurological disorders. These compounds showed high-affinity inhibition in vitro and blocked kynurenine 3-hydroxylase after oral administration in animal models, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
- Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer treatment. These findings indicate the significance of structural variations in the benzenesulfonamide moiety for antitumor activity (Sławiński & Brzozowski, 2006).
Enzyme Inhibition Applications
- Schiff bases of sulfa drugs containing benzenesulfonamide derivatives have been evaluated for enzyme inhibitory activity. These compounds showed inhibitory effects on several enzymes, including cholesterol esterase, tyrosinase, and α-amylase, providing insights into their potential therapeutic applications (Alyar et al., 2019).
特性
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S/c1-15-11-20-22(27-14-29(20)13-17-7-4-3-5-8-17)21(16(15)2)28-32(30,31)19-10-6-9-18(12-19)23(24,25)26/h3-12,14,28H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWFTINTQHNQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

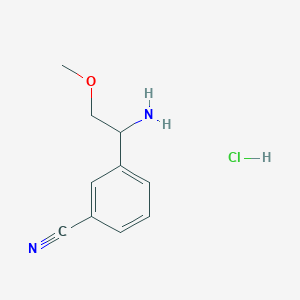

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
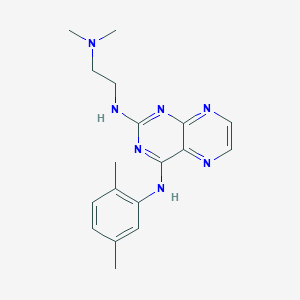
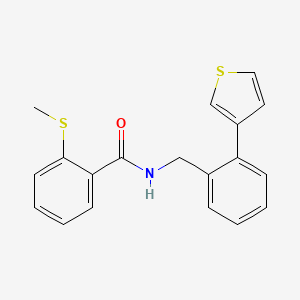
![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)
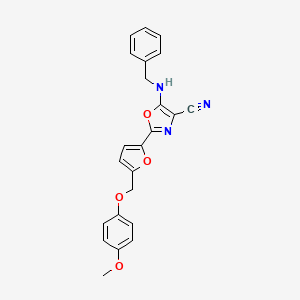
![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)